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Compound of Interest

Compound Name: Isoquinoline-1,3(2H,4H)-dione

Cat. No.: B182192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Homophthalimide, a bicyclic aromatic imide, serves as a pivotal scaffold in medicinal chemistry

and materials science. Its unique structural and electronic properties have led to the

development of a diverse range of derivatives with significant biological activities. This technical

guide provides a comprehensive overview of the core physical and chemical properties of

homophthalimide, detailed experimental protocols, and an exploration of relevant biological

signaling pathways that can be modulated by its derivatives.

Physical and Chemical Properties of
Homophthalimide
Quantitative data for the parent homophthalimide molecule is not consistently available across

publicly accessible databases. The information presented here is a combination of data for

closely related analogs and general characteristics expected for this class of compounds.

Tabulated Physical Properties
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Property Value Remarks

Molecular Formula C₉H₇NO₂

Molecular Weight 161.16 g/mol

Melting Point Data not readily available

Expected to be a high-melting

solid, typical for aromatic

imides. For comparison, the

related N-hydroxyphthalimide

has a melting point of 230 °C.

Boiling Point Data not readily available

Expected to be high, likely

decomposing before boiling at

atmospheric pressure.

pKa Data not readily available

The N-H proton is weakly

acidic due to resonance

stabilization of the conjugate

base. The pKa is expected to

be in the range of 8-10 in

water.

Appearance Off-white to pale yellow solid
Typical appearance for this

class of organic compounds.

Solubility Profile
The solubility of homophthalimide is expected to follow general trends for polar, aromatic

compounds.
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Solvent Solubility Remarks

Water Sparingly soluble

The presence of polar carbonyl

and N-H groups allows for

some interaction with water,

but the aromatic ring limits

overall solubility.

Ethanol Moderately soluble

Soluble in hot ethanol, which is

a common solvent for

recrystallization of imides.

Dimethyl Sulfoxide (DMSO) Soluble
A good solvent for many polar

organic compounds.

Chloroform Slightly soluble

Acetone Moderately soluble

Diethyl Ether Sparingly soluble

Spectroscopic Properties of Homophthalimide
Detailed spectral data for the unsubstituted homophthalimide is not consistently published. The

following represents expected characteristic signals based on the analysis of closely related

structures and general principles of spectroscopy.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 br s 1H N-H (imide proton)

7.8 - 8.2 m 4H Aromatic protons

~4.3 s 2H
CH₂ (methylene

protons)

Note: The chemical shift of the N-H proton can be broad and its position is highly dependent on

the solvent and concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

~168 C=O (carbonyl carbons)

~130 - 140 Aromatic carbons (quaternary)

~122 - 128 Aromatic carbons (CH)

~35 CH₂ (methylene carbon)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3200 Medium, broad N-H stretch

~3050 Weak Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch

~1760 and ~1700 Strong
C=O stretch (asymmetric and

symmetric)

~1600, ~1480 Medium Aromatic C=C stretch

Mass Spectrometry (MS)
m/z Interpretation

161 [M]⁺ (Molecular ion)

133 [M - CO]⁺

104 [M - CO - NCH]⁺

76 [C₆H₄]⁺

UV-Vis Spectroscopy
Homophthalimide is expected to exhibit absorption maxima in the UV region due to π → π*

transitions within the aromatic system. The λmax would likely be in the range of 220-300 nm in

a solvent like ethanol.
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Experimental Protocols
The following are detailed, generalized procedures for the synthesis and purification of

homophthalimide, based on established organic chemistry principles.

Synthesis of Homophthalimide from Homophthalic Acid
This method involves the cyclization of homophthalic acid with a source of ammonia, typically

urea, via a thermal condensation reaction.

Materials:

Homophthalic acid

Urea

High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)

Ethanol

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine

homophthalic acid (1 equivalent) and urea (1.1 equivalents).

Add a high-boiling point solvent to the flask to create a slurry.

Heat the mixture gradually to a temperature of 180-200 °C.

Maintain this temperature and stir the reaction mixture for 2-3 hours. The reaction can be

monitored for the evolution of ammonia and carbon dioxide.

After the reaction is complete (as determined by TLC or the cessation of gas evolution),

allow the mixture to cool to room temperature.

The crude homophthalimide will precipitate out of the solvent upon cooling.
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Collect the crude product by vacuum filtration and wash it with a small amount of cold

ethanol to remove residual solvent and impurities.

Purification of Homophthalimide by Recrystallization
Procedure:

Transfer the crude homophthalimide to an Erlenmeyer flask.

Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid

completely.

If the solution is colored, a small amount of activated charcoal can be added, and the

solution can be heated for a few minutes.

Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble

impurities.

Allow the filtrate to cool slowly to room temperature. Crystals of pure homophthalimide

should form.

To maximize the yield, the flask can be placed in an ice bath for 30 minutes.

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold

ethanol, and allow them to air dry completely.

The purity of the recrystallized product can be assessed by measuring its melting point and

by spectroscopic analysis.

Biological Signaling Pathways
Homophthalimide derivatives have been investigated for their potential to modulate various

biological signaling pathways implicated in diseases such as cancer and inflammation. Two

such pathways are the Hedgehog and PI3K/Akt signaling pathways.

Hedgehog Signaling Pathway
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The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue

homeostasis. Its aberrant activation is linked to the development of several cancers.
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Caption: The Hedgehog signaling pathway, illustrating the roles of key proteins in signal

transduction.

PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many

cancers.
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Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Conclusion
Homophthalimide remains a molecule of significant interest due to its versatile chemical nature

and the biological importance of its derivatives. While a complete, publicly available dataset of

its physicochemical properties is elusive, this guide provides a robust framework based on the

properties of related compounds and established chemical principles. The detailed
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experimental protocols offer a practical starting point for researchers entering this field.

Furthermore, the elucidation of key signaling pathways that can be targeted by

homophthalimide-based compounds underscores the therapeutic potential of this scaffold in

drug discovery and development. Future research should focus on the precise quantification of

the physical properties of the parent homophthalimide and a deeper exploration of the

mechanisms of action of its derivatives to unlock their full potential.

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Homophthalimide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182192#physical-and-chemical-properties-of-
homophthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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